Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin
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Description
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a fluorogenic caspase-8/granzyme B substrate . It contains the acetyl moiety . It is used as a fluorogenic substrate for caspase 8 and granzyme B .
Molecular Structure Analysis
The molecular structure of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is represented by the empirical formula C37H42F3N5O13 . Its molecular weight is 821.75 .Chemical Reactions Analysis
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a substrate that is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 .Physical And Chemical Properties Analysis
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a powder with a molecular weight of 821.75 . It is typically stored at -20°C .Scientific Research Applications
Fluorogenic Substrate for Caspase 8 and Granzyme B
“Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin” is used as a fluorogenic substrate for caspase 8 and granzyme B . These enzymes are involved in apoptosis, a process of programmed cell death. The compound’s fluorescence allows researchers to monitor the activity of these enzymes in real-time .
Apoptosis Research
This compound plays a crucial role in apoptosis research. IETD is the sequence of amino acid residues 172-175 of procaspase 3, which is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 . This makes it a valuable tool for studying the mechanisms of apoptosis.
Drug Discovery
In drug discovery, this compound can be used to screen for inhibitors of caspase 8 and granzyme B. This could potentially lead to the development of new therapeutic agents for diseases where these enzymes play a role .
Cancer Research
In cancer research, the compound can be used to study the role of caspase 8 and granzyme B in tumor progression and response to therapy .
Immunology
In immunology, granzyme B is known to play a role in the immune response. Therefore, this compound can be used to study the function of granzyme B in immune cells .
Biochemical and Physiological Actions
The compound has been used to study the biochemical and physiological actions of caspase 8 and granzyme B . This includes understanding how these enzymes are activated and regulated, and how they interact with other proteins in the cell .
properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFCAJYIPUCJW-QXPVPWKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F3N5O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746702 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ietd-afc | |
CAS RN |
219138-02-0 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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